molecular formula C16H16Cl2NO6P B067422 SDZ 220-040

SDZ 220-040

Cat. No.: B067422
M. Wt: 420.2 g/mol
InChI Key: NYZFUZCCDOSQBG-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Specific details on the synthetic routes and reaction conditions are proprietary and not widely published .

Industrial Production Methods: Industrial production methods for SDZ 220-040 are not publicly disclosed. it is known that the compound is available for custom synthesis based on research needs .

Chemical Reactions Analysis

Types of Reactions: SDZ 220-040 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation reagents and catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can lead to dechlorinated products .

Properties

IUPAC Name

(2S)-2-amino-3-[5-(2,4-dichlorophenyl)-2-hydroxy-3-(phosphonomethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2NO6P/c17-11-1-2-12(13(18)6-11)8-3-9(5-14(19)16(21)22)15(20)10(4-8)7-26(23,24)25/h1-4,6,14,20H,5,7,19H2,(H,21,22)(H2,23,24,25)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZFUZCCDOSQBG-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC(=C(C(=C2)CP(=O)(O)O)O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC(=C(C(=C2)CP(=O)(O)O)O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the target of SDZ 220-040 and how does it interact with this target?

A1: this compound targets the NMDA receptor, specifically the GluN1b-GluN2B subtype [, , , ]. While the abstracts don't delve into the specifics of the interaction, they highlight that this compound acts as a GluN2B antagonist [, ]. This suggests that this compound likely binds to the GluN2B subunit of the NMDA receptor, potentially blocking the binding site of glutamate, the endogenous agonist, thus inhibiting receptor activation.

Q2: Does this compound interact with other NMDA receptor subtypes?

A2: Research indicates that this compound can also bind to the GluN1/GluN2A subtype []. The study examining this interaction focuses on the ligand-binding domain in complex with glycine and this compound, suggesting that the compound's action might involve influencing glycine binding as well [].

Q3: What is the significance of having different classes (class 1 and class 2) of GluN1b-GluN2B NMDA receptor complexes with this compound?

A3: The abstracts mention different classes of complexes formed between GluN1b-GluN2B NMDA receptors and this compound [, , , ]. This suggests the possibility of multiple binding modes or conformational states of the receptor when bound to the antagonist. Further investigation into the structural differences between these classes could elucidate the mechanistic details of this compound's action and its potential influence on downstream signaling pathways.

Q4: Are there other compounds investigated in conjunction with this compound and its interaction with NMDA receptors?

A4: Yes, research indicates that the compound L689,560 has been investigated in conjunction with this compound [, ]. The studies highlight the formation of a ternary complex involving GluN1b-GluN2B NMDA receptor, this compound, and L689,560. This suggests a potential interplay between these compounds and their influence on NMDA receptor activity. Further research is needed to understand the functional implications of this ternary complex and the potential synergistic or antagonistic effects of these compounds.

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